molecular formula C19H20N2OS B2882274 N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 681280-10-4

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2882274
CAS No.: 681280-10-4
M. Wt: 324.44
InChI Key: NRXWVVNGFINKMY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanylacetamide Group: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Attachment of the Dimethylphenyl Group: Finally, the dimethylphenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the amide group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Friedel-Crafts catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide derivatives

    Substitution: Halogenated or alkylated aromatic compounds

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanylacetamide linkage may facilitate binding to proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.

    N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group, potentially altering its chemical stability and biological activity.

Uniqueness

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWVVNGFINKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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